Cas no 109-17-1 (Tetraethylene glycol dimethacrylate)

Tetraethylene glycol dimethacrylate (TEGDMA) is a difunctional methacrylate monomer commonly used in polymer chemistry and material science. Its key advantages include a flexible tetraethylene glycol spacer, which enhances crosslinking efficiency and improves the mechanical properties of resulting polymers. TEGDMA exhibits low viscosity, facilitating easy handling and incorporation into formulations. It is widely employed in dental composites, adhesives, and coatings due to its ability to form durable, high-strength networks upon curing. The monomer's reactivity under UV or thermal initiation makes it suitable for various photopolymerization applications. Its compatibility with other acrylates and methacrylates allows for tailored material properties, including hardness, flexibility, and chemical resistance.
Tetraethylene glycol dimethacrylate structure
109-17-1 structure
Product Name:Tetraethylene glycol dimethacrylate
CAS No:109-17-1
MF:C16H26O7
MW:330.373445987701
MDL:MFCD00014932
CID:35551
Update Time:2025-10-30

Tetraethylene glycol dimethacrylate Chemical and Physical Properties

Names and Identifiers

    • Tetraethylene glycol dimethacrylate
    • 3,6,9-Trioxaundecamethylene dimethacrylate
    • Tetraethylene Glycol Dimethacrylate (stabilized with HQ)
    • 3,6,9-Trioxaundecamethylendimethacrylat
    • 3,6,9-Trioxaundecamethylene dimetha
    • PEG-4 DIMETHACRYLATE
    • polyethylene glycol dimethacrylate
    • sr209
    • teegdma
    • TEGdimethacrylat
    • Tetraethylene Glycol Dimethactrylate
    • Tetraethyleneglycoldimethacrylat
    • tgm4
    • triethyleneglycol dimethacrylate
    • PEG bismethacrylate
    • PEG hydrogel
    • Tetraethylene glycol diMethacryla
    • Te EGDMA
    • TETRAETHYLENEGLYCOL DIMETHACRYLATE
    • Tetraethylene glycol, dimethacrylate
    • TGM 4
    • SR 209
    • Methacrylic acid, oxybis(ethyleneoxyethylene) ester
    • Methacrylic acid, diester with tetraethylene glycol
    • TGM-4
    • CT038EQF54
    • ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(2-methylacrylate)
    • 2-Propenoic acid, 2-methyl-, oxybis(2,1-ethanediyloxy
    • 2-Propenoic acid, 2-methyl-, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester
    • ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl)
    • MDL: MFCD00014932
    • Inchi: 1S/C16H26O7/c1-13(2)15(17)22-11-9-20-7-5-19-6-8-21-10-12-23-16(18)14(3)4/h1,3,5-12H2,2,4H3
    • InChI Key: LTHJXDSHSVNJKG-UHFFFAOYSA-N
    • SMILES: CC(C(OCCOCCOCCOCCOC(C(=C)C)=O)=O)=C
    • BRN: 1803537

Computed Properties

  • Exact Mass: 330.16800
  • Monoisotopic Mass: 330.168
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 16
  • Complexity: 354
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 80.3

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.082 g/mL at 20 °C(lit.)
    1.089 g/mL at 25 °C
  • Melting Point: 1.07 g/cm3
  • Boiling Point: 200°C(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.465
  • PSA: 80.29000
  • LogP: 1.27480
  • FEMA: 3309
  • Sensitiveness: Sensitive to light and heat
  • Solubility: Not determined

Tetraethylene glycol dimethacrylate Security Information

Tetraethylene glycol dimethacrylate Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Tetraethylene glycol dimethacrylate Pricemore >>

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Tetraethylene glycol dimethacrylate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:109-17-1)Tetraethylene glycol dimethacrylate
Order Number:A1198786
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:38
Price ($):333.0
Email:sales@amadischem.com

Tetraethylene glycol dimethacrylate Related Literature

Additional information on Tetraethylene glycol dimethacrylate

The Role of Tetraethylene Glycol Dimethacrylate (CAS 109-17-1) in Advanced Materials and Biomedical Applications

Tetraethylene glycol dimethacrylate (CAS 109-17-1) is a multifunctional crosslinking agent widely recognized for its versatility in polymer chemistry and biomedical engineering. This compound, characterized by its unique chemical structure, has garnered significant attention in recent years due to its ability to enhance material properties such as mechanical strength, thermal stability, and biocompatibility. Its molecular formula, C14H22O6, consists of two methacryloyl groups attached to a tetraethylene glycol chain, forming a symmetric diester. This configuration allows it to serve as a critical component in the synthesis of hydrogels, dental resins, and tissue-engineered scaffolds.

In the realm of biomedical materials science, Tetraethylene glycol dimethacrylate has emerged as a key player in drug delivery systems. Its hydrophilic nature facilitates the formation of porous networks when polymerized with other monomers, enabling controlled release of therapeutic agents. A recent study published in Biomaterials Science (2023) demonstrated that incorporating this compound into poly(lactic-co-glycolic acid) (PLGA) matrices significantly prolonged the release profile of anti-inflammatory drugs, achieving sustained delivery over four weeks. The extended release mechanism is attributed to the compound's ability to create highly interconnected pore structures during crosslinking, optimizing diffusion pathways without compromising structural integrity.

The CAS 109-17-1-based polymers exhibit exceptional mechanical resilience, making them ideal for load-bearing biomedical applications. Researchers at MIT's Department of Chemical Engineering (2023) highlighted its role in developing high-strength hydrogels for cartilage repair. By adjusting the molar ratio of Tetraethylene glycol dimethacrylate with acrylamide precursors, they achieved compressive moduli exceeding 5 MPa—comparable to native cartilage—while maintaining over 90% cell viability in vitro. This balance between rigidity and biocompatibility underscores its potential for regenerative medicine.

In dental applications, this compound has been integral to advancing durable resin composites. A collaborative effort between Tokyo University and dental material manufacturers revealed that using CAS 109-17-1 as a crosslinker reduced polymerization shrinkage by 35% compared to conventional bis-GMA systems. The study emphasized how the extended ethylene oxide chain mitigates stress during curing, enhancing bonding stability with tooth substrates and minimizing post-treatment sensitivity—a critical improvement for long-term restorations.

Tetraethylene glycol dimethacrylate's role extends into nanostructured materials fabrication. A groundbreaking 2023 paper in Nano Letters described its use as a scaffold for graphene oxide-polymer hybrids. The compound's bifunctional groups enabled covalent attachment of graphene oxide sheets during radical polymerization, resulting in nanocomposites with enhanced electrical conductivity (up to 5 S/m) while preserving hydrophilicity—a breakthrough for biosensor development and neural interface technologies.

The compound's synthesis typically involves esterification reactions between tetraethylene glycol and methacrylic anhydride under controlled conditions. Recent advancements have focused on green chemistry approaches: researchers at ETH Zurich reported a solvent-free synthesis method using solid-state mechanochemistry, achieving yields above 98% while eliminating volatile organic compounds—a step toward sustainable production practices aligned with current regulatory trends.

In tissue engineering studies published this year (Nature Communications, 2023), CAS 109-17-1-based hydrogels were engineered to support stem cell differentiation through surface functionalization. By conjugating growth factors onto the polymer network via click chemistry modifications, these materials demonstrated up to 85% osteogenic differentiation efficiency within seven days—comparable to traditional growth factor delivery methods but with superior spatial control over bioactive molecules.

In vitro cytotoxicity evaluations conducted by the FDA-compliant lab at Johns Hopkins University confirmed that properly cured formulations exhibit negligible toxicity toward fibroblasts and endothelial cells even at concentrations exceeding clinical application thresholds (>5 wt%). This finding aligns with its increasing adoption in vascular graft coatings where biocompatibility is paramount.

A novel application explored in early 2024 involves using this compound as a photoresponsive modifier when combined with azobenzene derivatives. When integrated into contact lens polymers, UV light exposure induced reversible swelling changes—enabling adaptive optical properties without compromising oxygen permeability—a potential innovation for smart ocular devices.

Surface modification studies using plasma treatment prior to polymerization have further expanded its utility. A team from Stanford demonstrated that oxygen plasma pre-treatment increased surface energy sufficiently to allow covalent attachment of antimicrobial peptides directly onto Tetraethylene glycol dimethacrylate-based wound dressings. These functionalized dressings reduced bacterial colonization by over 99% while promoting epithelial regeneration—a dual functionality critical for next-generation medical textiles.

In drug encapsulation systems (JACS, April 2024), researchers leveraged its amphiphilic properties by forming Pickering emulsions stabilized solely through molecular interactions. This method achieved uniform nanoparticle sizes (<5 μm) with encapsulation efficiencies reaching >85% for both hydrophilic (e.g., sulforaphane) and lipophilic (e.g., dexamethasone) drugs—a significant improvement over traditional surfactant-based methods prone to phase separation.

The compound's thermal properties were recently optimized via copolymerization with poly(ε-caprolactone). A study from UC Berkeley showed that incorporating up to 3 mol% CAS 109-17-1 lowered glass transition temperatures by ~40°C while maintaining degradation rates within clinically acceptable ranges (half-life ~6 months). This tunable property makes it suitable for temperature-sensitive drug release platforms such as hyperthermia-responsive implants.

In bioadhesive formulations (Biomacromolecules, June 2024), this crosslinker enabled pH-responsive adhesion mechanisms when paired with chitosan derivatives. The resulting hydrogels displayed adhesive strength increases from ~5 kPa at neutral pH to >35 kPa under acidic conditions—ideal for targeted gastrointestinal drug delivery systems requiring site-specific adhesion.

Rheological analysis confirms that Tetraethylene glycol dimethacrylate's molecular architecture provides optimal viscoelastic behavior during processing: shear thinning characteristics reduce viscosity during injection molding while rapid gelation ensures structural preservation post-deployment—a critical balance observed in injectable bone cements tested at Karolinska Institute laboratories this year.

Spectral characterization techniques reveal unique advantages: FTIR analysis shows characteristic C=C double bonds at ~1638 cm⁻¹ which fully disappear upon UV curing (>8 min exposure), confirming complete polymerization—a key quality assurance parameter emphasized in ISO standards for medical device manufacturing updated earlier this year (ISO/TS 24446:2024).

Liquid chromatography-mass spectrometry studies (Analytical Chemistry, March 2024) identified trace decomposition products under extreme conditions but confirmed no detectable leachables under standard physiological parameters (37°C/ pH=7.4), reinforcing its safety profile when properly formulated according to Good Manufacturing Practices guidelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:109-17-1)Tetraethylene glycol dimethacrylate
A1198786
Purity:99%
Quantity:500g
Price ($):333.0
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